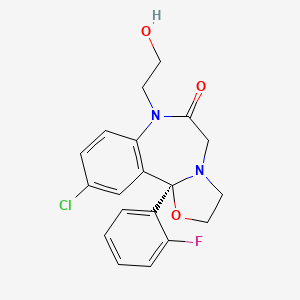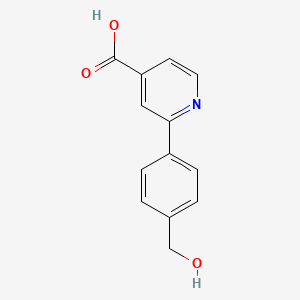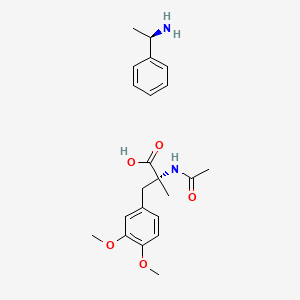![molecular formula C24H23NO2 B585799 [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1936529-84-8](/img/structure/B585799.png)
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Descripción general
Descripción
JWH 018 N-(2-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite derived from JWH 018, a potent synthetic cannabinoid. This compound is formed through the monohydroxylation of the alkyl side chain of JWH 018 by cytochrome P450 enzymes. It is primarily used in forensic and toxicological research to detect the presence of JWH 018 in biological samples .
Aplicaciones Científicas De Investigación
Chemistry: JWH 018 N-(2-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry for the detection and quantification of JWH 018 in biological samples. It is also used in studies investigating the metabolic pathways of synthetic cannabinoids .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects .
Medicine: While not used therapeutically, JWH 018 N-(2-hydroxypentyl) metabolite is important in forensic medicine for detecting synthetic cannabinoid use in clinical and forensic toxicology .
Industry: In the industry, this compound is used in the development of analytical methods for the detection of synthetic cannabinoids in various products .
Mecanismo De Acción
JWH 018 N-(2-hydroxypentyl) metabolite exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of this metabolite to cannabinoid receptors mimics the effects of naturally occurring endocannabinoids, leading to altered neurotransmitter release and subsequent physiological effects .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have shown promise in various areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a promising future direction for the development and optimization of indole derivatives for therapeutic use .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a side-chain hydroxyl analogue of JWH-018
Cellular Effects
It is suggested that this compound may have significant effects on various types of cells and cellular processes
Dosage Effects in Animal Models
The effects of [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-(2-hydroxypentyl) metabolite involves the hydroxylation of JWH 018. This process is typically carried out using cytochrome P450 enzymes in vitro. The reaction conditions include the use of human liver microsomes or recombinant cytochrome P450 enzymes, with the reaction mixture incubated at 37°C for a specified period .
Industrial Production Methods: Industrial production of JWH 018 N-(2-hydroxypentyl) metabolite is not common due to its primary use in research. it can be synthesized in bulk using chemical synthesis methods involving the hydroxylation of JWH 018 under controlled laboratory conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The primary reaction JWH 018 N-(2-hydroxypentyl) metabolite undergoes is oxidation, where the hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: Although less common, reduction reactions can occur, converting the hydroxyl group back to an alkyl group.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Similar Compounds:
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 073 N-(3-hydroxybutyl) metabolite
- AM-2201 N-(4-hydroxypentyl) metabolite
Comparison: JWH 018 N-(2-hydroxypentyl) metabolite is unique due to its specific hydroxylation position on the alkyl side chain. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic stability. Compared to JWH 018 N-(5-hydroxypentyl) metabolite, which has a hydroxyl group at the terminal position, JWH 018 N-(2-hydroxypentyl) metabolite may exhibit different pharmacokinetic properties and metabolic pathways .
Propiedades
IUPAC Name |
[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUPJBNCNTOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017865 | |
| Record name | JWH-018 N-(2-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936529-84-8 | |
| Record name | [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-018 N-(2-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)





